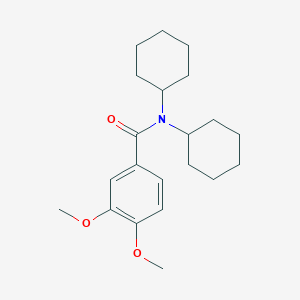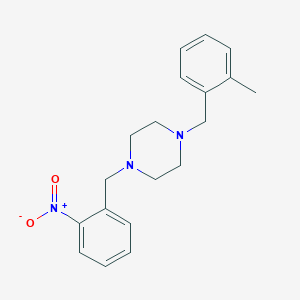
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide, also known as BBHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBHA belongs to the class of hydrazone derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide is not well understood. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, an essential component of the bacterial cell wall.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. This compound has been shown to decrease the level of reactive oxygen species and increase the level of antioxidant enzymes, including superoxide dismutase and catalase. This compound has also been reported to decrease the level of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, and increase the level of anti-inflammatory cytokines, including interleukin-10. Moreover, this compound has been reported to decrease the level of cholesterol and triglycerides in the serum of hyperlipidemic rats.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for a long time. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which limits its use in aqueous solutions. Moreover, this compound has low solubility in organic solvents, which limits its use in some assays.
Orientations Futures
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has shown promising biological activities, and several studies have reported its potential therapeutic applications. However, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Future studies should focus on the development of this compound derivatives with improved solubility and potency. Moreover, this compound can be used as a lead compound for the development of new drugs for the treatment of cancer, tuberculosis, and other diseases.
Méthodes De Synthèse
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide can be synthesized using different methods, including the condensation reaction of 3-bromobenzaldehyde and 4-bromophenylhydrazine with 2-hydroxyacetophenone in the presence of glacial acetic acid and sodium acetate. Another method involves the reaction of 3-bromobenzaldehyde and 4-bromophenylhydrazine with 2-hydroxyacetohydrazide in ethanol under reflux conditions. The yield of this compound obtained from these methods ranges from 50% to 80%.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has been reported to possess various biological activities, including antioxidant, anticancer, antitubercular, and antimicrobial activities. This compound has shown potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also exhibited significant cytotoxicity against various cancer cell lines, including human breast cancer, prostate cancer, and lung cancer cells. Moreover, this compound has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-12-6-4-11(5-7-12)14(20)15(21)19-18-9-10-2-1-3-13(17)8-10/h1-9,14,20H,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHFSKZODDVTK-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)

